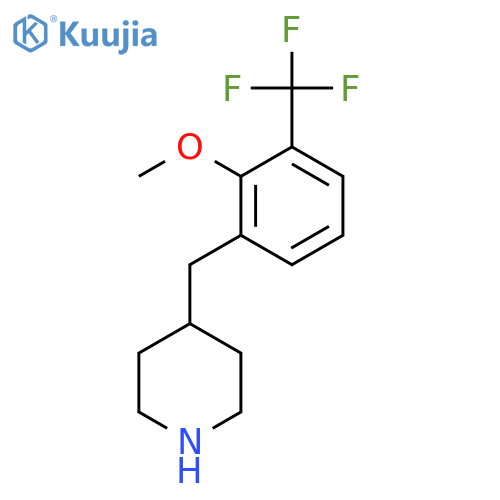

Cas no 1785134-27-1 (4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine)

4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine 化学的及び物理的性質

名前と識別子

-

- 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine

- 4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine

- 1785134-27-1

- EN300-1941859

-

- インチ: 1S/C14H18F3NO/c1-19-13-11(9-10-5-7-18-8-6-10)3-2-4-12(13)14(15,16)17/h2-4,10,18H,5-9H2,1H3

- InChIKey: YRQHLAYIJVPEGT-UHFFFAOYSA-N

- SMILES: FC(C1=CC=CC(=C1OC)CC1CCNCC1)(F)F

計算された属性

- 精确分子量: 273.13404868g/mol

- 同位素质量: 273.13404868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 276

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 21.3Ų

4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1941859-0.1g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-2.5g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-5.0g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1941859-0.25g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-1.0g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1941859-10g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-10.0g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1941859-0.05g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-1g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1941859-0.5g |

4-{[2-methoxy-3-(trifluoromethyl)phenyl]methyl}piperidine |

1785134-27-1 | 0.5g |

$877.0 | 2023-09-17 |

4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine 関連文献

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidineに関する追加情報

Chemical Profile of 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine (CAS No. 1785134-27-1)

4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine, identified by its CAS number 1785134-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of a 2-methoxy-3-(trifluoromethyl)phenylmethyl substituent group enhances its structural complexity and potential biological activity, making it a valuable scaffold for drug discovery initiatives.

The structural motif of 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine incorporates several key features that contribute to its pharmacological relevance. The trifluoromethyl group (CF₃) is a well-documented pharmacophore that often improves metabolic stability, binding affinity, and lipophilicity in drug candidates. In contrast, the methoxy group (OCH₃) can modulate electronic properties and interact with biological targets in a nuanced manner. The combination of these groups with the piperidine core creates a molecule with potential applications in the development of central nervous system (CNS) therapeutics, where precise modulation of receptor interactions is critical.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The trifluoromethyl moiety, in particular, has been shown to enhance binding to β-secretase enzymes, which are implicated in the pathogenesis of Alzheimer's disease. This observation aligns with broader trends in drug design where fluorinated compounds are increasingly employed to improve pharmacokinetic profiles.

In addition to its potential role in neurodegenerative disease research, 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine may also find utility in the treatment of mood disorders. Piperidine derivatives are known to interact with serotonin and dopamine receptors, making them candidates for antidepressant and anxiolytic therapies. The unique substitution pattern of this compound could fine-tune its interaction with these receptors, potentially leading to improved efficacy or reduced side effects compared to existing agents. Preclinical studies have begun to explore these possibilities, leveraging high-throughput screening techniques to identify lead compounds for further development.

The synthesis of 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine presents unique challenges due to the complexity of its structure. Multi-step synthetic routes involving cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are often employed to construct the aromatic ring system. Additionally, protecting group strategies may be necessary to ensure regioselective functionalization. Advances in synthetic methodologies, including flow chemistry and catalytic systems, have made it possible to streamline these processes, improving yield and scalability for both research-scale production and potential industrial applications.

From a regulatory perspective, compounds like 4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) are adhered to during production, and comprehensive toxicological studies are conducted to assess potential hazards. The presence of fluorine atoms necessitates careful handling due to their reactivity under certain conditions, but when incorporated into stable structures like this one, they pose minimal risk when handled appropriately.

The growing interest in fluorinated piperidine derivatives reflects broader trends in medicinal chemistry where structural complexity is leveraged to achieve therapeutic benefits. Researchers are increasingly exploring how subtle modifications—such as introducing fluorine atoms or other electronegative groups—can significantly alter a molecule's properties without compromising its biological activity. This approach has led to the discovery of several novel drugs that have entered clinical development over the past decade.

In conclusion,4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine (CAS No. 1785134-27-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages in treating neurological and mood disorders, while advances in synthetic chemistry make it more accessible for drug development programs. As our understanding of biological targets continues to evolve,this compound will likely remain at the forefront of medicinal chemistry investigations.

1785134-27-1 (4-{2-methoxy-3-(trifluoromethyl)phenylmethyl}piperidine) Related Products

- 2137648-22-5(6-(1,1-Difluorobutyl)-4-ethyl-2-methylpyridine-3-carboxylic acid)

- 2231676-81-4(methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate)

- 315233-63-7(7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one)

- 38537-24-5(1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole)

- 131829-49-7((S)-3-Amino-3-(2-furyl)-propionic Acid)

- 1384709-44-7(5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide)

- 1170016-46-2(1-(2,4-dimethoxybenzoyl)-4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine)

- 21797-56-8(3,4,4-trimethylpent-2-enoic acid)

- 2488870-45-5((2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine)

- 1806844-56-3(Methyl 2-bromo-3-chloro-6-(difluoromethyl)pyridine-4-acetate)